![molecular formula C16H17NO2 B12984010 (S)-3-([1,1'-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid](/img/structure/B12984010.png)
(S)-3-([1,1'-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-([1,1’-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid is a chiral compound with a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-([1,1’-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction using an appropriate aldehyde and ammonia or an amine.
Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki coupling reactions followed by reductive amination. The use of chiral catalysts or chiral auxiliaries can facilitate the production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-3-([1,1’-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or alkylated products.
Scientific Research Applications
(S)-3-([1,1’-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (S)-3-([1,1’-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-3-([1,1’-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid: The enantiomer of the compound with different chiral properties.
Biphenyl-2-carboxylic acid: A structurally similar compound lacking the aminomethyl group.
2-Aminomethylbiphenyl: A compound with a similar aminomethyl group but different overall structure.
Uniqueness
(S)-3-([1,1’-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid is unique due to its specific chiral configuration and the presence of both the biphenyl and aminomethyl groups
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-(2-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C16H17NO2/c17-11-14(16(18)19)10-13-8-4-5-9-15(13)12-6-2-1-3-7-12/h1-9,14H,10-11,17H2,(H,18,19)/t14-/m0/s1 |
InChI Key |
YADUBFMIZQSQEB-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C[C@@H](CN)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CC(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


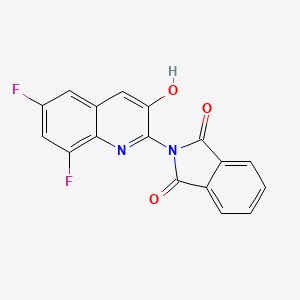
![methyl 1-(2-chloro-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentanecarboxylate](/img/structure/B12983942.png)
![5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B12983948.png)


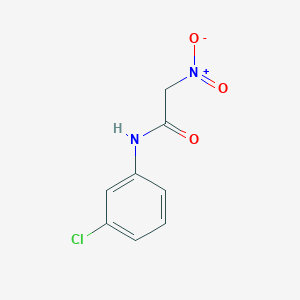
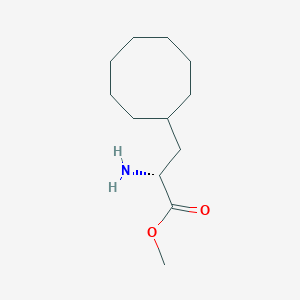
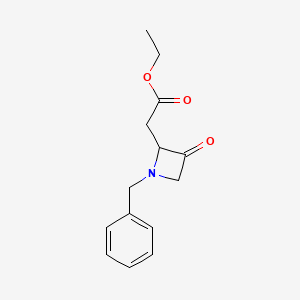
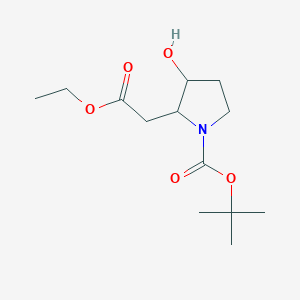
![Benzyl (6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B12983983.png)
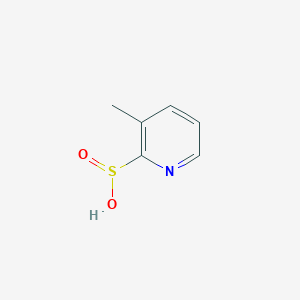
![1,2,3,4-Tetrahydrobenzo[g]isoquinoline](/img/structure/B12983995.png)


